4-(thiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
Description
4-(thiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a thiophene group and a trifluoromethylphenyl group
Properties
IUPAC Name |
4-thiophen-3-yl-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2OS/c18-17(19,20)14-3-1-2-4-15(14)21-16(23)22-8-5-12(6-9-22)13-7-10-24-11-13/h1-4,7,10-12H,5-6,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONPNYNILPHDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Substitution with Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene derivatives and appropriate catalysts.
Introduction of Trifluoromethylphenyl Group: The trifluoromethylphenyl group is added through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(thiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(thiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(thiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide: Similar structure but with the thiophene group in a different position.
4-(furan-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide: Similar structure but with a furan ring instead of thiophene.
4-(thiophen-3-yl)-N-(2-(fluoromethyl)phenyl)piperidine-1-carboxamide: Similar structure but with a fluoromethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 4-(thiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for stronger interactions with biological targets compared to its analogs.
Biological Activity
4-(Thiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its unique structural features, including a thiophene ring and a trifluoromethyl group, suggest significant biological activity, making it a subject of interest for researchers in pharmacology and drug discovery.
The synthesis of this compound typically involves multi-step organic reactions, which can include:
- Formation of the Piperidine Ring : Cyclization reactions are employed to construct the piperidine core from suitable precursors.
- Substitution with Thiophene : The thiophene moiety is introduced through substitution reactions utilizing thiophene derivatives.
- Incorporation of Trifluoromethylphenyl Group : This is achieved via coupling reactions such as Suzuki or Heck coupling, often facilitated by palladium catalysts.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.
- Findings : The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential effectiveness in inducing apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via caspase activation |
| U-937 | 2.41 | Cell cycle arrest at G1 phase |
| HeLa | 1.54 | Increased p53 expression leading to apoptosis |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.
Case Studies
Several case studies have examined the efficacy of this compound:
- Study on Breast Cancer Cells : A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells compared to untreated controls, with flow cytometry assays confirming increased apoptosis rates.
- Inflammatory Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting a mechanism involving modulation of immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
